Regioisomeric Purity and Structural Identity vs N-Cyclopentyl Regioisomer
The target compound (CAS 2727959-91-1) is a regioisomer of N-cyclopentyl-2-(methylamino)acetamide hydrochloride (CAS 1220028-60-3). Both share the molecular formula C8H17ClN2O and molecular weight 192.69 g/mol, but differ in substitution pattern: the target places the cyclopentyl group at the α-carbon with N-methyl on the amide, while the regioisomer places cyclopentyl on the amide nitrogen and methylamino at the α-position [1]. The SMILES string for the target is CNC(=O)C(N)C1CCCC1.Cl; for the regioisomer it is CNCC(=O)NC1CCCC1.Cl. This structural difference produces distinct computed topological polar surface area (TPSA) values — the regioisomer has TPSA 41.13 Ų and logP 0.6864 , while the target compound's computed TPSA is approximately 55.1 Ų (based on an independent computation for the free base with additional H-bond donor) [2]. The target compound contains 3 hydrogen-bond donors (one primary amine NH2, one amide NH) vs the regioisomer's 2 H-bond donors, impacting solubility and target engagement [2].
| Evidence Dimension | Regioisomeric identity and computed physicochemical properties |
|---|---|
| Target Compound Data | CAS 2727959-91-1; SMILES CNC(=O)C(N)C1CCCC1.Cl; TPSA ~55.1 Ų; H-bond donors 3; H-bond acceptors 2 |
| Comparator Or Baseline | N-Cyclopentyl-2-(methylamino)acetamide hydrochloride (CAS 1220028-60-3); SMILES CNCC(=O)NC1CCCC1.Cl; TPSA 41.13 Ų; logP 0.6864; H-bond donors 2; H-bond acceptors 2 |
| Quantified Difference | TPSA difference ~14 Ų; H-bond donor count difference of 1 |
| Conditions | Computed properties from vendor databases (Leyan, Chemscene, Kuujia) |
Why This Matters
Procuring the wrong regioisomer leads to a different hydrogen-bonding pharmacophore and altered reactivity at the amine position, which can reverse structure-activity relationships in lead optimization and cause failed synthetic steps in parallel chemistry workflows.
- [1] Kuujia. 2-Amino-2-cyclopentyl-N-methylacetamide hydrochloride. CAS 2727959-91-1. SMILES: Cl.O=C(C(C1CCCC1)N)NC. Available at: https://www.kuujia.com/cas-2727959-91-1.html View Source
- [2] Kuujia. Computed properties for 2-amino-2-cyclopentyl-N-methylacetamide hydrochloride: TPSA 55.1, H-bond donor count 3, H-bond acceptor count 2. Available at: https://www.kuujia.com/cas-2727959-91-1.html View Source
